molecular formula C12H22FN B1485545 (1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine CAS No. 1847402-52-1

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine

Cat. No. B1485545
CAS RN: 1847402-52-1
M. Wt: 199.31 g/mol
InChI Key: XYTHGBRNZOCALB-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine, also known as N-CCHF, is a cyclic amine compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. N-CCHF is used as a reagent in organic synthesis and has been studied for its potential applications in drug discovery, analytical chemistry, and biochemistry.

Scientific Research Applications

Environmental and Health Impact Studies

  • Environmental Exposure and Health Risks : A study on environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in U.S. adults highlights the relevance of monitoring exposure to cyclohexane derivatives and their potential health implications. It suggests the importance of understanding exposure levels to various chemicals, including possibly related compounds like “(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine”, in environmental health research (Silva et al., 2013).

Chemical Safety and Occupational Health

  • Occupational Health Concerns : Research on occupational eczema from various amines used in industries, such as tyres, indicates the significance of evaluating the safety and health impacts of exposure to amines in the workplace. This area of study might be relevant for assessing the safety of handling “(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine” in industrial settings (Herve‐Bazin et al., 1977).

Metabolism and Bioactivation Studies

  • Metabolism of Dietary Compounds : Studies on the metabolism of heterocyclic amines in humans and rodents, particularly focusing on the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), shed light on the metabolic pathways and bioactivation of potentially carcinogenic compounds. Such research might be analogous in exploring the metabolic fate and toxicological profiles of compounds like “(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine” in biological systems (Suzuki et al., 2008).

Chemical Exposure Biomarkers

  • Biomarkers of Chemical Exposure : Research identifying heterocyclic amines in human hair as biomarkers for dietary exposure underlines the potential for developing methods to detect and quantify exposure to specific chemicals, including “(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine”, in biological samples (Alexander et al., 1999).

properties

IUPAC Name

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12,14H,1-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHGBRNZOCALB-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CCCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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